Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate
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Overview
Description
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate is an organic compound with the molecular formula C12H14ClFO3 It is a derivative of phenoxybutanoate, characterized by the presence of a chloro and fluoro substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate typically involves the reaction of 4-chloro-2-fluorophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF or other polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted phenoxybutanoates.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and specificity towards these targets. The compound may exert its effects by modulating biochemical pathways, leading to desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate can be compared with other phenoxybutanoate derivatives, such as:
- Ethyl 4-(2-chloro-4-fluoro-phenoxy)butanoate
- Ethyl 4-(3-chloro-4-fluoro-phenoxy)butanoate
- Ethyl 4-(4-chloro-2-methyl-phenoxy)butanoate
These compounds share similar structural features but differ in the position and nature of substituents on the phenyl ring. The unique combination of chloro and fluoro substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14ClFO3 |
---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
ethyl 4-(4-chloro-2-fluorophenoxy)butanoate |
InChI |
InChI=1S/C12H14ClFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ZKXBGAXUGICZLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Cl)F |
Origin of Product |
United States |
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